![molecular formula C14H17N5O B2750354 N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide CAS No. 1311619-57-4](/img/structure/B2750354.png)
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as TAK-659 and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide involves the inhibition of BTK, ITK, and TEC kinase. BTK is a crucial kinase in the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic benefits in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. ITK is a kinase that is primarily expressed in T-cells and plays a crucial role in T-cell receptor signaling. Its inhibition has been shown to have therapeutic benefits in the treatment of various autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. TEC kinase is a kinase that is primarily expressed in myeloid cells and plays a crucial role in the regulation of immune responses. Its inhibition has been shown to have therapeutic benefits in the treatment of various inflammatory disorders, such as asthma and psoriasis.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent inhibitory activity against BTK, ITK, and TEC kinase. Its inhibition of these kinases has been shown to have various biochemical and physiological effects. These effects include the inhibition of B-cell receptor signaling, T-cell receptor signaling, and myeloid cell signaling. The inhibition of these signaling pathways has been shown to have therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against BTK, ITK, and TEC kinase, which makes it a valuable tool for studying the role of these kinases in various diseases. Another advantage is its selectivity for these kinases, which reduces the risk of off-target effects. However, one of the limitations is its relatively low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide has several potential future directions for scientific research. One of the future directions is the development of more potent and selective inhibitors of BTK, ITK, and TEC kinase. Another future direction is the investigation of the therapeutic potential of this compound in various diseases, including cancer and autoimmune disorders. Additionally, the compound could be used as a tool for studying the role of BTK, ITK, and TEC kinase in various biological processes, such as immune cell activation and differentiation.
Synthesemethoden
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide can be synthesized through a variety of methods. One of the most common methods involves the reaction of 5-cyanopyridine-2-carboxylic acid with N-methyl-1,4-diaminobutane in the presence of a coupling reagent. The resulting product is then reacted with cyanogen bromide, followed by hydrolysis to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide has been extensively studied for its potential applications in the field of medicine. The compound has been found to exhibit potent inhibitory activity against various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a crucial role in the regulation of immune responses, and their inhibition has been shown to have therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders.
Eigenschaften
IUPAC Name |
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-3-4-12(8-16)18-14(20)10-19(2)13-6-5-11(7-15)9-17-13/h5-6,9,12H,3-4,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUROUFYPODCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CN(C)C1=NC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

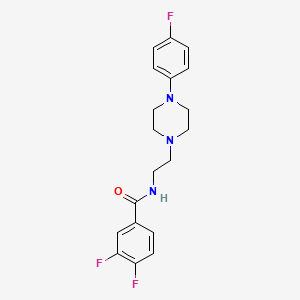
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B2750272.png)
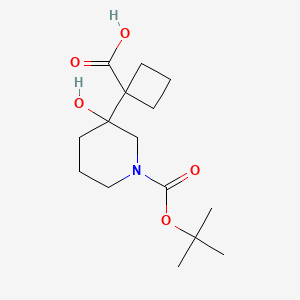
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
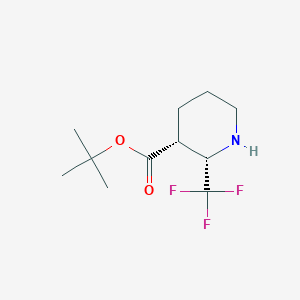
![3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2750278.png)
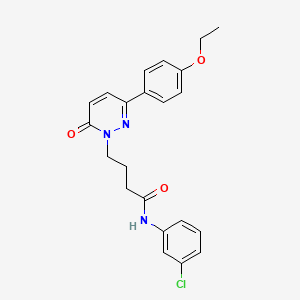
![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2750281.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2750282.png)
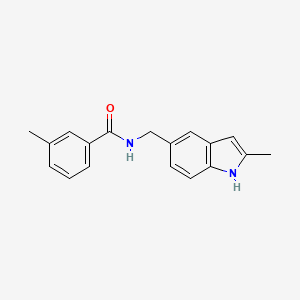
![3-ethyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2750284.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2750286.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2750289.png)